Dextromethorphan itself is synthesized from levorphanol, an opioid analgesic. It was first patented in 1949 and approved for medical use in 1953. Dextromethorphan tannate is primarily utilized in cough suppressants and cold medications, often combined with other active ingredients like antihistamines or decongestants to provide multi-symptom relief .
The synthesis of dextromethorphan tannate involves several steps:
Dextromethorphan has a molecular formula of with a molecular weight of approximately 285.4 g/mol. The structure consists of a morphinan backbone with a methoxy group at the 3-position and a methyl group at the 17-position.
When combined with tannic acid, the molecular structure changes as the tannate salt forms, which typically results in a larger molecular complex that enhances solubility in certain solvents while maintaining stability in pharmaceutical formulations .
The primary chemical reaction involved in the formation of dextromethorphan tannate is the neutralization reaction between dextromethorphan hydrobromide (the common salt form) and tannic acid. This reaction can be represented as follows:
This reaction results in the formation of a stable salt that can improve the pharmacokinetic properties of dextromethorphan, such as its absorption rate and duration of action .
Dextromethorphan acts primarily on sigma-1 receptors and nonselective serotonin reuptake inhibition, which contributes to its antitussive effects. At therapeutic doses, it suppresses cough reflexes without significant analgesic effects typical of other opioids.
In higher doses, dextromethorphan can block N-methyl-D-aspartate receptors, leading to dissociative effects similar to those produced by other substances like ketamine . The pharmacological profile indicates that while it does not produce physical dependence, it may lead to psychological dependence if misused.
Dextromethorphan tannate is primarily used in pharmaceutical formulations for treating coughs associated with colds or allergies. Its modified release characteristics allow for prolonged therapeutic effects, reducing the frequency of administration required for effective symptom control.
Additionally, research into its pharmacokinetics has shown promising results for its use in combination therapies aimed at addressing multiple symptoms related to upper respiratory tract infections .
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: